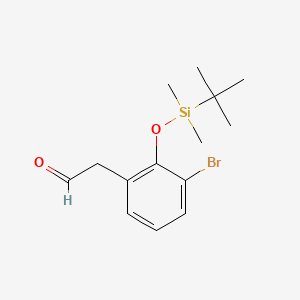

2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde

Description

Chemical Structure and Synthesis

2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde (abbreviated as Compound A) is a brominated aromatic aldehyde featuring a tert-butyldimethylsilyl (TBS) ether group at the ortho position relative to the aldehyde functionality. Its structure combines a reactive aldehyde group with sterically bulky and electron-withdrawing substituents (Br and TBS-O), making it a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles and bioactive molecules .

For example, in related syntheses (), TBS-protected aldehydes are generated via acid-catalyzed deprotection of methoxyvinyl intermediates (e.g., 224d synthesized with trifluoroacetic acid in dichloromethane/water, yielding 7% after chromatography) .

Properties

Molecular Formula |

C14H21BrO2Si |

|---|---|

Molecular Weight |

329.30 g/mol |

IUPAC Name |

2-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetaldehyde |

InChI |

InChI=1S/C14H21BrO2Si/c1-14(2,3)18(4,5)17-13-11(9-10-16)7-6-8-12(13)15/h6-8,10H,9H2,1-5H3 |

InChI Key |

PEQCSBZELWDKJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC=C1Br)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The bromination of the phenyl ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: NaBH4, LiAlH4

Substitution: Nucleophiles like amines, thiols, and organometallic reagents

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde involves its reactivity as an aldehyde and the influence of the TBDMS protecting group. The aldehyde group can participate in nucleophilic addition reactions, while the TBDMS group provides stability and prevents unwanted side reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: TBS-O Substitution Patterns

Compound A vs. 2-(4-((tert-Butyldimethylsilyl)oxy)phenyl)acetaldehyde (224d, )

Key Findings :

Unprotected Analogues: 3-Bromo-2-hydroxybenzaldehyde ()

Key Findings :

- The TBS group in Compound A eliminates intramolecular hydrogen bonding observed in 3-bromo-2-hydroxybenzaldehyde, altering solubility and crystallinity.

- Compound A’s enhanced lipophilicity makes it preferable for reactions in non-polar solvents, whereas the unprotected analogue is suited for aqueous-phase coordination chemistry .

Other TBS-Protected Bromoaromatics

4-Bromo-3-[2-(phenylthio)ethyl]phenyl TBS Ether (13, )

| Property | Compound A (Aldehyde) | Compound 13 (Thioether) |

|---|---|---|

| Functional Group | Aldehyde (electrophilic) | Thioether (nucleophilic) |

| Synthetic Utility | Cross-coupling, condensation reactions | Thiol-ene chemistry, radical reactions |

| Stability | Air-sensitive (aldehyde oxidation) | Air-stable (robust C-S bond) |

Key Findings :

- Compound A’s aldehyde group offers unique reactivity for nucleophilic additions (e.g., Grignard reactions) but requires careful handling under inert atmospheres.

- Compound 13’s thioether group enables participation in click chemistry or polymerizations, reflecting divergent applications despite shared TBS and bromine motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.